MFCD02968062

Description

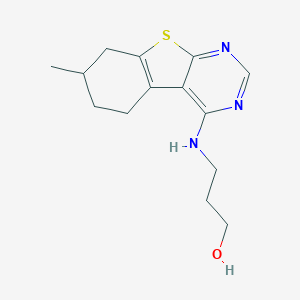

MFCD02968062 is a chemical compound identified by its MDL number, with a molecular weight (MW) of 277.4 g/mol . Limited published data are available on its structural formula, synthesis, or biological activity. It is commercially available in quantities of 100 mg ($96 USD) and 250 mg ($135 USD) . The absence of a CAS number and detailed physicochemical properties in the available evidence restricts a comprehensive understanding of its applications or mechanisms.

Properties

Molecular Formula |

C14H19N3OS |

|---|---|

Molecular Weight |

277.39 g/mol |

IUPAC Name |

3-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]propan-1-ol |

InChI |

InChI=1S/C14H19N3OS/c1-9-3-4-10-11(7-9)19-14-12(10)13(16-8-17-14)15-5-2-6-18/h8-9,18H,2-7H2,1H3,(H,15,16,17) |

InChI Key |

OYSRESSZSOWUOI-UHFFFAOYSA-N |

SMILES |

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCO |

Canonical SMILES |

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02968062 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the tricyclic core, followed by the introduction of the amino and hydroxyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

MFCD02968062 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents into the molecule.

Scientific Research Applications

MFCD02968062 has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe to study specific biological processes.

Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of MFCD02968062 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

A structurally relevant compound, CAS 1761-61-1 (MDL: MFCD00003330), serves as a basis for comparison. Key differences include:

The latter’s brominated aromatic structure may confer distinct solubility and stability profiles .

Data Tables

Table 1: Commercial and Physicochemical Comparison

| Parameter | This compound | CAS 1761-61-1 |

|---|---|---|

| MDL Number | This compound | MFCD00003330 |

| Price (100 mg) | $96 USD | Not reported |

| PubChem ID | Not reported | 72863 |

| Bioavailability Score | Not reported | 0.55 |

Research Findings and Gaps

- Key Similarities : Both compounds are cataloged with MDL numbers, suggesting standardized industrial or research use.

- Critical Differences : CAS 1761-61-1 has well-documented synthesis, solubility, and safety data, while this compound lacks structural and functional characterization .

- Gaps in Knowledge: this compound’s chemical structure, biological activity, and synthetic routes remain unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.